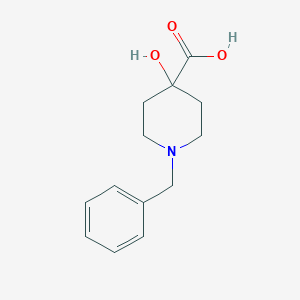

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Overview

Description

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid is a chemical compound with the CAS Number 59119-18-5 . It has a molecular weight of 235.28 . The IUPAC name for this compound is 1-benzyl-4-hydroxy-4-piperidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid is 1S/C13H17NO3/c15-12(16)13(17)6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications

-

Pharmaceutical Industry

- Application : Piperidine derivatives, including 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of pipiridine synthesis and functionalization have been widely studied .

- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant impact and interest in this field.

-

Chemical Building Blocks

- Application : 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid is used as a chemical building block in life science research .

- Methods of Application : The specific methods of application can vary greatly depending on the particular research context .

- Results or Outcomes : The outcomes of using this compound as a building block would also depend on the specific context of the research .

-

Synthesis of Functionalized Chemoselective Piperidines

- Specific Scientific Field : Organic Chemistry .

- Application Summary : 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid can be used in the synthesis of functionalized chemoselective piperidines . This process involves multiple stages combined into one .

- Methods of Application : The specific method proposed by Usuki et al. combines multiple stages into one . The exact procedure would depend on the specific context of the research .

- Results or Outcomes : The outcomes of this application would depend on the specific context of the research .

-

Ligand Concentration Study

- Specific Scientific Field : Biochemistry .

- Application Summary : 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid can be used as an alternative molecule to study the ligand concentration attached to the epoxy-activated Sepharose 6B .

- Methods of Application : The specific methods of application can vary greatly depending on the particular research context .

- Results or Outcomes : The outcomes of using this compound in ligand concentration studies would also depend on the specific context of the research .

-

Synthesis of Highly Potent and Selective IP (PGI2 receptor) Agonist

- Specific Scientific Field : Biochemistry .

- Application Summary : 4-Hydroxypiperidine, a derivative of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid, can be used in the synthesis of a highly potent and selective IP (PGI2 receptor) agonist .

- Methods of Application : The specific methods of application can vary greatly depending on the particular research context .

- Results or Outcomes : The outcomes of using this compound in the synthesis of IP (PGI2 receptor) agonist would also depend on the specific context of the research .

-

Study of Ligand Concentration

- Specific Scientific Field : Biochemistry .

- Application Summary : 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid can be used as an alternative molecule to study the ligand concentration attached to the epoxy-activated Sepharose 6B .

- Methods of Application : The specific methods of application can vary greatly depending on the particular research context .

- Results or Outcomes : The outcomes of using this compound in ligand concentration studies would also depend on the specific context of the research .

Safety And Hazards

properties

IUPAC Name |

1-benzyl-4-hydroxypiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12(16)13(17)6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPNLFVPVQRYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00606662 | |

| Record name | 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid | |

CAS RN |

59119-18-5 | |

| Record name | 4-Hydroxy-1-(phenylmethyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59119-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Piperidinecarboxylic acid, 4-hydroxy-1-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Piperidinecarboxylicacid, 4-hydroxy-1-(phenylmethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.